Blonanserin-d5
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Overview
Description
Blonanserin-d5 is a deuterium-labeled derivative of blonanserin, an atypical antipsychotic used primarily in the treatment of schizophrenia. The deuterium labeling is used in pharmacokinetic studies to trace the drug’s metabolism and distribution within the body .
Biochemical Analysis
Biochemical Properties
Blonanserin-d5, like its parent compound Blonanserin, binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity . This interaction with these receptors reduces dopaminergic and serotonergic neurotransmission, which is thought to produce a reduction in positive and negative symptoms of schizophrenia .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to improve the symptoms of schizophrenia in patients, suggesting that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding to and inhibition of dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A . This leads to a reduction in dopaminergic and serotonergic neurotransmission, which is thought to result in a decrease in the positive and negative symptoms of schizophrenia .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in several studies. For instance, a study found that Blonanserin significantly improved the symptoms of schizophrenia in female patients aged 18–40 years over a 12-week period .
Metabolic Pathways
This compound is rapidly absorbed, and its metabolism involves immediate plasma concentration elevation of the N-oxide form (M2) and gradual rises of the N-deethylated form (M1) and its downstream metabolites .
Transport and Distribution
Blonanserin, the parent compound, has a volume of distribution in the central nervous system greater than that in the periphery .
Subcellular Localization
Studies on Blonanserin have shown that it binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A, suggesting that it may be localized to areas of the cell where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of blonanserin-d5 involves the incorporation of deuterium atoms into the blonanserin molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated ethylamine in the presence of a catalyst to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and stringent reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Blonanserin-d5 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce hydroxylated derivatives, while reduction can yield deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Blonanserin-d5 is used extensively in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and degradation of blonanserin.
Biology: Employed in studies to understand the biological pathways and interactions of blonanserin within the body.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to trace the distribution and effects of blonanserin in clinical trials.
Industry: Utilized in the development of new antipsychotic drugs and in quality control processes to ensure the consistency and purity of pharmaceutical products
Mechanism of Action
Blonanserin-d5, like blonanserin, exerts its effects by binding to and inhibiting dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A. This inhibition reduces dopaminergic and serotonergic neurotransmission, which is thought to alleviate the positive and negative symptoms of schizophrenia. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking of the drug’s pharmacokinetics .
Comparison with Similar Compounds
Blonanserin-d5 is unique due to its deuterium labeling, which distinguishes it from other antipsychotic drugs. Similar compounds include:
Blonanserin: The non-deuterated form of blonanserin, used primarily in the treatment of schizophrenia.
Risperidone: Another atypical antipsychotic with a similar mechanism of action but different pharmacokinetic properties.
This compound’s uniqueness lies in its use as a research tool to study the pharmacokinetics and metabolism of blonanserin, providing valuable insights that are not possible with non-deuterated compounds.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3/i1D3,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGOZDAJGBALKS-ZBJDZAJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.